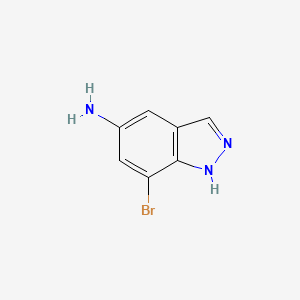

7-Bromo-1H-indazol-5-amine

描述

Significance of Nitrogen-Containing Heterocyclic Compounds in Drug Discovery and Development

Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery. These organic molecules, which feature a ring structure containing at least one nitrogen atom, are ubiquitous in nature and form the core of many essential biological molecules like vitamins and alkaloids. Their importance in pharmaceuticals is underscored by the fact that a majority of FDA-approved small-molecule drugs contain a nitrogen heterocycle. researchgate.netcymitquimica.com

The prevalence of these compounds in successful drugs stems from their unique structural and chemical properties. The presence of nitrogen atoms imparts specific electronic characteristics and the ability to form hydrogen bonds, which are critical for binding to biological targets such as enzymes and receptors. bldpharm.commdpi.com This versatility allows medicinal chemists to fine-tune the pharmacological profiles of potential drug candidates, making nitrogen-containing heterocycles a highly valued structural motif in the quest for new medicines. researchgate.net

Overview of the Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

Within the vast family of nitrogen-containing heterocycles, the indazole nucleus has earned the designation of a "privileged scaffold." This term describes a molecular framework that can serve as a potent ligand for a variety of different biological targets. chemimpex.comchemicalbook.combldpharm.comrsc.org The indazole structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers a rigid and planar architecture with a unique arrangement of hydrogen bond donors and acceptors. alfa-chemistry.com

This distinct geometry facilitates strong interactions with the active sites of numerous proteins, making it a frequent starting point for the design of new drugs. chemimpex.com The indazole core is also synthetically tractable, meaning it can be readily modified at various positions. This allows for the creation of large libraries of related compounds, which can then be screened for a wide range of biological activities. chemicalbook.com The inherent drug-like properties of the indazole scaffold, such as metabolic stability and bioavailability, further enhance its appeal in medicinal chemistry. chemimpex.com

Therapeutic Applications of Indazole-Containing Derivatives: A Broad Perspective

The "privileged" nature of the indazole scaffold is evident in the diverse therapeutic applications of its derivatives. chemicalbook.combldpharm.comrsc.orgalfa-chemistry.comchemicalbook.comlookchem.comambeed.com Indazole-based compounds have been successfully developed to treat a wide array of diseases, demonstrating the scaffold's remarkable versatility.

One of the most prominent areas of application is in oncology. Several indazole-containing drugs, such as Pazopanib (B1684535) and Axitinib (B1684631), are potent kinase inhibitors used in cancer therapy. alfa-chemistry.com Beyond cancer, indazole derivatives have shown significant promise as anti-inflammatory agents, often by targeting key enzymes in inflammatory pathways. chemicalbook.com Furthermore, researchers have explored their potential in treating neurological disorders, infectious diseases, and cardiovascular conditions. bldpharm.comchemicalbook.com This broad spectrum of activity solidifies the indazole nucleus as a critical component in the modern drug discovery pipeline. chemicalbook.com

| Therapeutic Area | Examples of Biological Targets/Activity |

| Oncology | Kinase inhibitors (e.g., for renal cell carcinoma) |

| Inflammation | Anti-inflammatory agents (e.g., COX inhibitors) |

| Neurological Disorders | Agents for pain and neurodegenerative diseases |

| Infectious Diseases | Antibacterial and antifungal agents |

| Cardiovascular Diseases | Antihypertensive and antiplatelet agents |

Rationale for Research on 7-Bromo-1H-indazol-5-amine as a Building Block for Bioactive Molecules

The specific compound, this compound, is a valuable building block in the synthesis of more complex, bioactive molecules. Its utility stems from the strategic placement of two key functional groups on the indazole core: a bromine atom at the 7-position and an amine group at the 5-position.

The bromine atom is a particularly useful handle for synthetic chemists. It can be readily replaced or used in a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These powerful chemical transformations allow for the precise and efficient introduction of new molecular fragments, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

Simultaneously, the amine group at the 5-position provides an additional site for modification. It can be readily converted into a wide range of other functional groups, such as amides or sulfonamides, further expanding the chemical diversity that can be achieved from this single starting material. The presence of these two distinct reactive sites makes this compound a highly versatile and sought-after intermediate for the creation of novel compounds for pharmaceutical and agrochemical research. A notable example of its application is in the synthesis of Lenacapavir, a potent anti-HIV therapeutic. researchgate.netmdpi.comlookchem.com

| Compound Feature | Chemical Information |

| IUPAC Name | This compound |

| CAS Number | 953411-10-4 |

| Molecular Formula | C7H6BrN3 |

| Molecular Weight | 212.05 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSETWFZXDOPPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676668 | |

| Record name | 7-Bromo-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953411-10-4 | |

| Record name | 7-Bromo-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 1h Indazol 5 Amine and Its Functionalized Derivatives

Strategic Approaches to Indazole Scaffold Synthesis

The construction of the indazole ring system is a foundational aspect of synthesizing 7-bromo-1H-indazol-5-amine. Various methods have been developed, ranging from classical cyclization reactions to modern cross-coupling strategies. researchgate.netbenthamdirect.comresearchgate.net

Regioselective Functionalization Techniques

Regioselectivity is crucial in the synthesis of substituted indazoles. chim.it Directing groups and specific reaction conditions are employed to control the position of functionalization on the indazole ring. For instance, the use of a removable protecting group at the N-1 position can direct subsequent electrophilic substitution to specific carbons. chim.itresearchgate.net Rhodium-catalyzed C7-olefination of indazoles has been achieved using an N-amide directing group. nih.gov

Recent advancements have highlighted the direct C7-bromination of 4-substituted 1H-indazoles, which can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C7 position. nih.gov This method provides a direct route to C7-functionalized indazoles, which were previously challenging to synthesize. nih.gov

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of indazole synthesis. mdpi.com A common approach involves the reaction of substituted 2-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which then undergo copper-acetate-mediated cyclization to form the indazole ring. mdpi.com Another method is the intramolecular Ullmann-type reaction, which has been used for the scalable synthesis of substituted 1H-indazoles. thieme-connect.com

Radical cyclizations also offer a pathway to the indazole core. For example, 5-endo radical closures involving an azo group have been shown to be effective for constructing the indazole ring system. cdnsciencepub.com Additionally, the condensation and cyclization of 2-bromobenzaldehydes with arylhydrazines in the presence of a copper(I) catalyst can yield 1-aryl-1H-indazoles. researchgate.net A notable method involves the cyclization of 2-bromo-4-fluoroaniline (B89589) with hydrazine (B178648) hydrate (B1144303) under acidic conditions to form the indazole ring. evitachem.com

Synthesis of this compound Precursors and Analogs

The synthesis of the target molecule often proceeds through the formation of a key precursor, 7-bromo-5-nitro-1H-indazole, which is then converted to the final product. a2bchem.com

Bromination Strategies for Indazole Derivatives

The introduction of a bromine atom at a specific position on the indazole ring is a critical step. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a common method. chim.itevitachem.comnih.gov The regioselectivity of bromination can be influenced by the substituents already present on the indazole ring and the reaction conditions. nih.gov For instance, the direct bromination of 4-substituted 1H-indazoles has been shown to occur regioselectively at the C7 position. nih.gov In some cases, direct ortho-metalation followed by quenching with a bromine source can achieve regioselective bromination.

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir, involves the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) with NBS in sulfuric acid. mdpi.comresearchgate.net

Amine Group Introduction Pathways

The final step in the synthesis of this compound is typically the reduction of a nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source. nih.gov Other reducing agents such as iron in the presence of ammonium (B1175870) chloride or tin(II) chloride can also be employed for the reduction of nitroindazoles. google.comresearchgate.net

An alternative pathway involves the direct amination of the indazole ring, although this is less common for the 5-position. Palladium-catalyzed Buchwald-Hartwig amination can be used to form C-N bonds at various positions on the indazole ring, often starting from a bromo-substituted indazole. researchgate.net

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic methods are continuously being developed to improve the efficiency and versatility of synthesizing indazole derivatives. Microwave-assisted synthesis has been employed for reactions like the regioselective C3-formylation of 2H-indazoles. thieme-connect.de Ultrasound assistance has been shown to accelerate the bromination of indazoles at the C3 position. nih.govrsc.org

Flow chemistry offers advantages for the large-scale production of indazole derivatives, providing better control over reaction parameters and potentially higher yields and purity. evitachem.com These advanced techniques hold promise for the more efficient and sustainable synthesis of this compound and its analogs.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound/Reagent | CAS Number | Role in Synthesis |

| 7-Bromo-5-nitro-1H-indazole | 685109-10-8 | Precursor to the final product. a2bchem.comoakwoodchemical.com |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating agent for the indazole ring. chim.itevitachem.comnih.gov |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Catalyst for nitro group reduction. nih.gov |

| Hydrazine Hydrate | 7803-57-8 | Reagent for indazole ring formation. evitachem.com |

| 2,6-Dichlorobenzonitrile | 1194-65-6 | Starting material for some synthetic routes. mdpi.comresearchgate.net |

Table 2: Comparison of Synthetic Methods for Indazole Ring Formation

| Method | Key Reagents/Conditions | Advantages | Limitations |

| Cyclization of 2-aminobenzonitriles | Organometallic reagents, Cu(OAc)₂ | Good functional group tolerance. mdpi.com | May require multiple steps. |

| Intramolecular Ullmann Reaction | Copper catalyst, base | Scalable. thieme-connect.com | Can require high temperatures. |

| Radical Cyclization | Azo compounds, radical initiator | Access to diverse structures. cdnsciencepub.com | May have selectivity issues. |

| Condensation/Cyclization of 2-bromobenzaldehydes | Arylhydrazines, Cu(I) catalyst | Direct route to 1-aryl-1H-indazoles. researchgate.net | Limited to specific starting materials. |

Cross-Coupling Reactions (e.g., Suzuki, Heck) in Indazole Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize the indazole core. The bromine atom at the 7-position of this compound is particularly amenable to such transformations.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex, is a highly effective method for introducing aryl and heteroaryl moieties at the C7-position of the indazole ring. nih.gov Research has demonstrated the successful palladium-mediated Suzuki-Miyaura reaction of 7-bromo-4-substituted-1H-indazoles with various boronic acids. nih.gov The optimization of reaction conditions, including the choice of catalyst, base, and solvent system, is crucial for achieving high yields. For instance, using Pd(PPh₃)₄ as the catalyst with Cs₂CO₃ as the base in a dioxane/EtOH/H₂O solvent system has proven effective. nih.gov A variety of aryl and heteroaryl boronic acids can be successfully coupled under these optimized conditions, highlighting the versatility of this method for creating diverse libraries of C7-functionalized indazoles. nih.govrsc.org

The Heck reaction , a palladium-catalyzed vinylation of aryl halides, provides a means to introduce alkenyl groups onto the indazole nucleus. beilstein-journals.orgorganic-chemistry.org While challenging due to potential dehalogenation side reactions with bromo derivatives, the Heck reaction remains a valuable tool. beilstein-journals.org Strategies to overcome these challenges include the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to enhance reaction yield and selectivity. beilstein-journals.org Mechanochemical methods, such as high-speed ball-milling, have also been developed to facilitate chemoselective Heck couplings of bromoindazoles. beilstein-journals.org

The following table summarizes typical conditions for Suzuki-Miyaura coupling involving bromoindazoles.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | Good to Excellent |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Moderate to Good nih.gov |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | Variable nih.gov |

Click Chemistry Applications (e.g., 1,3-Dipolar Cycloaddition) for Analog Synthesis

Click chemistry, particularly the 1,3-dipolar cycloaddition, offers an efficient pathway for the synthesis of indazole analogs. This reaction typically involves the cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an aryne. organic-chemistry.orgnih.gov This methodology allows for the construction of the indazole ring system itself, leading to a wide range of substituted derivatives. organic-chemistry.org

The reaction of arynes with diazo compounds is a well-established method for synthesizing indazoles. organic-chemistry.orgrsc.org For instance, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates, which serve as aryne precursors, provides a direct and efficient route to substituted indazoles under mild conditions. organic-chemistry.org This approach has been used to create spiro-3H-indazoles by reacting arynes with cyclic diazo compounds. rsc.org The choice of diazo substrate and reaction conditions can be tuned to achieve high yields of the desired spirocyclic products. rsc.org

Furthermore, the 1,3-dipolar cycloaddition of diazopropane (B8614946) intermediates with quinone dipolarophiles has been employed to synthesize indazole-dione derivatives, demonstrating the versatility of this reaction in creating complex heterocyclic structures. nih.gov

Alkylation Approaches and Derivatization

Alkylation of the indazole core, particularly at the nitrogen atoms (N1 and N2), is a common strategy for derivatization. The direct alkylation of NH-free indazoles often leads to a mixture of N1 and N2-substituted products, and achieving regioselectivity can be challenging. beilstein-journals.orgresearchgate.net The ratio of the N1 and N2 isomers is influenced by the substrate, electrophile, and reaction conditions such as the base and solvent used. beilstein-journals.orgmdpi.com

For instance, the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate yields a mixture of the N1 and N2 ethylated products. mdpi.com The development of regioselective alkylation methods is therefore an active area of research. Studies have shown that for certain indazole derivatives, specific conditions can favor one isomer over the other. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of sodium hydride in DMF can produce a mixture of N1 and N2 products, while other conditions might offer greater selectivity. beilstein-journals.org

Density functional theory (DFT) calculations have been used to understand the mechanistic basis for this regioselectivity, suggesting that factors like chelation and non-covalent interactions can direct the alkylation to either the N1 or N2 position. beilstein-journals.org

The amino group at the C5 position of this compound offers another site for derivatization through reactions such as amidation or diazotization, further expanding the chemical space accessible from this versatile building block.

| Indazole Substrate | Alkylating Agent | Base | Solvent | Products |

|---|---|---|---|---|

| 5-bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ | DMF | Mixture of N1- and N2-ethyl-5-bromoindazole mdpi.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Mixture of N1- and N2-isopropyl derivatives beilstein-journals.org |

Scalable Synthetic Protocols and Process Optimization for this compound

The development of scalable and economically viable synthetic routes is crucial for the industrial application of this compound and its derivatives, particularly for their use as intermediates in the synthesis of active pharmaceutical ingredients.

Development of Efficient and Economical Synthetic Routes

A practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed starting from the inexpensive raw material 2,6-dichlorobenzonitrile. mdpi.comchemrxiv.org This two-step process involves a highly regioselective bromination followed by a cyclization reaction with hydrazine. mdpi.comresearchgate.net The bromination step was optimized using N-bromosuccinimide (NBS) in sulfuric acid, which afforded the desired 3-bromo-2,6-dichlorobenzonitrile (B3239784) intermediate in high yield and purity without significant side reactions like over-bromination or nitrile hydrolysis. mdpi.comchemrxiv.org

The subsequent cyclization with hydrazine hydrate was studied in various solvents to optimize the regioselectivity of the ring formation. mdpi.comchemrxiv.org The choice of solvent was found to be critical in directing the cyclization to form the desired 7-bromo-4-chloro-1H-indazol-3-amine isomer over the 5-bromo alternative. chemrxiv.org This route has been successfully demonstrated on a hundred-gram scale, providing a potential pathway for large-scale production without the need for costly starting materials or purification methods. mdpi.comchemrxiv.org

Purification Methodologies and Yield Optimization

In large-scale synthesis, avoiding chromatographic purification is highly desirable to reduce costs and improve process efficiency. The aforementioned synthetic route to 7-bromo-4-chloro-1H-indazol-3-amine was designed to circumvent the need for column chromatography. mdpi.comchemrxiv.org The desired product could be isolated in high purity by precipitation and filtration after the cyclization step. chemrxiv.org

Yield optimization is achieved through careful control of reaction parameters. For the bromination step, controlling the stoichiometry of NBS and the reaction temperature was key to maximizing the yield of the mono-brominated product. mdpi.com In the cyclization step, screening different solvents and bases allowed for the maximization of the desired regioisomer. chemrxiv.org For instance, conducting the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate in 2-MeTHF at 95 °C, followed by treatment of the resulting isomeric mixture with a MeOH/H₂O solvent system, allowed for the isolation of the desired 7-bromo-4-chloro-1H-indazol-3-amine in 50–56% yield and high purity. mdpi.com This demonstrates a practical approach to purification and yield optimization on a larger scale. mdpi.comacs.org

Structure Activity Relationship Sar Studies of 7 Bromo 1h Indazol 5 Amine and Its Analogs

Impact of Bromine Substitution on Biological Activity

The presence of a bromine atom on an aromatic ring, such as the indazole core, can significantly influence a molecule's physicochemical properties, including lipophilicity and electronic character, which in turn affects its biological activity. In the context of 7-Bromo-1H-indazol-5-amine, the bromine at the C7 position is particularly significant not just for its direct effect on bioactivity but also as a critical synthetic handle.

The C7-bromo substituent is highly amenable to modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov These powerful synthetic methods allow for the strategic introduction of a wide variety of aryl, heteroaryl, or other carbon-based substituents at this position. nih.gov This functionalization is a cornerstone of SAR studies, as it enables chemists to systematically probe the steric and electronic requirements of a biological target's binding pocket. For instance, the direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully demonstrated, with the resulting 7-bromoindazoles serving as precursors for a series of new C7-arylated derivatives via Suzuki-Miyaura coupling. nih.gov The ability to replace the bromine atom allows for the optimization of interactions with target proteins, often leading to significant enhancements in potency and selectivity.

Influence of Amine Group Modifications on Pharmacological Profiles

The amine group at the 5-position of the indazole ring offers another strategic site for chemical modification, providing a complementary avenue for exploring SAR and modulating pharmacological profiles. This primary amine can be readily converted into a diverse array of other functional groups, including amides, sulfonamides, ureas, and carbamates, through well-established chemical reactions.

Elucidation of Structure-Activity Landscape through Derivative Synthesis

The systematic synthesis and biological evaluation of derivatives are fundamental to understanding the structure-activity landscape of a lead compound. For this compound, its dual reactive sites at the C7 and C5 positions make it an exceptionally versatile scaffold for building chemical libraries to map out SAR.

Researchers can create a matrix of compounds by combining different modifications at both sites. For example, a series of aryl groups can be introduced at the C7 position via Suzuki coupling, and for each of these C7-modified analogs, a variety of amide or sulfonamide groups can be installed at the C5-amine position. The biological activities of these derivatives are then compared to the parent compound and to each other.

This approach has been widely used in the development of kinase inhibitors, a class of drugs where the indazole scaffold is prevalent. researchgate.net For instance, SAR studies on 1H-indazole derivatives as inhibitors of extracellular signal-regulated kinases (ERK1/2) revealed that specific amide modifications led to compounds with potent enzymatic and cellular activity. nih.gov While not starting from this compound itself, these studies exemplify the principles of derivative synthesis. The data gathered from such systematic syntheses are crucial for identifying which structural features are essential for activity and which can be modified to improve drug-like properties.

Table 1: Illustrative SAR of Hypothetical 1H-Indazole Derivatives This table is a generalized representation based on common findings in indazole SAR studies and does not represent specific experimental data for this compound.

| Compound ID | C7-Substituent | C5-Substituent | Target Kinase IC₅₀ (nM) |

| Parent | -Br | -NH₂ | >1000 |

| A-1 | -Phenyl | -NH₂ | 500 |

| A-2 | -Pyridyl | -NH₂ | 250 |

| B-1 | -Br | -NH-CO-CH₃ | 800 |

| B-2 | -Br | -NH-CO-Cyclopropyl | 650 |

| C-1 | -Phenyl | -NH-CO-CH₃ | 150 |

| C-2 | -Pyridyl | -NH-CO-Cyclopropyl | 50 |

This illustrative data shows how combining a more favorable pyridyl group at C7 (Compound A-2 vs. A-1) and a cyclopropyl (B3062369) amide at C5 (Compound B-2 vs. B-1) can lead to a synergistic improvement in potency when combined (Compound C-2).

Rational Design Principles for Optimizing Indazole-Based Bioactivity

Modern drug discovery heavily relies on rational design principles to accelerate the optimization of lead compounds. longdom.org The SAR data obtained from initial derivative syntheses provide the empirical foundation for computational and structure-based design approaches. longdom.orgnih.gov

Once a set of active and inactive analogs of this compound has been identified, researchers can employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. These models mathematically correlate the structural features of the molecules with their biological activities, helping to predict the potency of new, unsynthesized derivatives. longdom.org

Furthermore, if the three-dimensional structure of the biological target (e.g., a kinase enzyme) is known, structure-based drug design becomes a powerful tool. nih.gov Using molecular docking simulations, chemists can visualize how different indazole derivatives fit into the target's active site. nih.gov These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new analogs with improved binding affinity. For example, docking studies might reveal an empty pocket in the active site that can be filled by adding a specific substituent at the C7 position of the indazole, leading to a more potent inhibitor. This iterative cycle of synthesis, biological testing, and computational modeling allows for the efficient optimization of indazole-based compounds, turning a promising scaffold into a potential drug candidate. longdom.orgnih.gov

Biological Activities and Therapeutic Potential of 7 Bromo 1h Indazol 5 Amine Derivatives

Anti-Oncological Research

The quest for more effective and selective cancer therapies has led to the investigation of numerous molecular scaffolds, with indazole derivatives emerging as a promising class of compounds. nih.gov The anti-cancer potential of these derivatives is often attributed to their ability to interfere with key signaling pathways and cellular processes that are dysregulated in cancer.

Inhibition of Kinase Signaling Pathways (e.g., Akt, ALK, EGFR, Bcr-Abl, ERK1/2, FGFR)

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently overactive in cancer cells, promoting uncontrolled growth and proliferation. Indazole-based compounds have been successfully developed as kinase inhibitors. For instance, pazopanib (B1684535) and axitinib (B1684631) are indazole-containing drugs that function as potent tyrosine kinase inhibitors in cancer therapy.

Research has shown that certain derivatives of the broader indazole family can inhibit various kinases involved in oncogenesis. While specific studies on 7-bromo-1H-indazol-5-amine derivatives targeting the full spectrum of Akt, ALK, EGFR, Bcr-Abl, and ERK1/2 are not extensively detailed in the provided search results, the general class of indazoles is recognized for its kinase inhibitory potential. The 1H-indazol-3-amine structure, for example, is known to be an effective hinge-binding fragment for tyrosine kinases.

Modulation of Cellular Pathways Implicated in Cancer Progression (e.g., NF-κB, COX-2, LOX, cell cycle, apoptosis)

Beyond direct kinase inhibition, derivatives of bromo-indazoles have been shown to exert their anti-cancer effects by modulating critical cellular pathways. Studies on 6-bromo-1H-indazole derivatives have indicated their anti-proliferative effects are linked to the inhibition of key cellular pathways that govern cell cycle progression and apoptosis. researchgate.net

Furthermore, research into 1H-indazole-3-amine derivatives has revealed their capacity to induce apoptosis and affect the cell cycle. nih.gov These effects are potentially mediated through the inhibition of anti-apoptotic proteins like those in the Bcl-2 family and by influencing the p53/MDM2 pathway. nih.gov One study demonstrated that a specific indazole derivative could arrest the cell cycle in the G0/G1 phase and induce apoptosis, as evidenced by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Efficacy in Various Cancer Cell Lines and Tumor Models

The cytotoxic activity of various bromo-indazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy. The inhibitory concentrations (IC50) of these compounds highlight their potential as anti-cancer agents.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 1H-indazole-3-amine derivative (6o) | A549 (Lung Cancer) | Not specified |

| 1H-indazole-3-amine derivative (6o) | PC-3 (Prostate Cancer) | Not specified |

| 1H-indazole-3-amine derivative (6o) | HepG2 (Hepatoma) | Not specified |

| 6-bromo-1H-indazole-triazole derivatives | Various | Moderate to good inhibition |

One study highlighted a 1H-indazole-3-amine derivative, compound 6o, which exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov This compound also showed selectivity, being less toxic to normal HEK-293 cells (IC50 = 33.2 µM). nih.gov

Antimicrobial Research

In addition to their anti-cancer properties, indazole derivatives have been investigated for their potential to combat microbial infections. The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and the indazole scaffold has shown promise in this area.

Antibacterial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of bromo-indazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study focused on 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, revealed significant efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Moderate to good inhibition |

| Staphylococcus epidermidis | Good inhibition |

| Streptococcus pyogenes | Good inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

This table is interactive and presents a summary of antibacterial efficacy from a study on 4-bromo-1H-indazole derivatives.

These compounds showed particularly good activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. Some of the synthesized compounds also displayed moderate inhibition of cell division in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Antifungal Activity

The therapeutic potential of bromo-indazole derivatives extends to antifungal applications. Research has explored the efficacy of these compounds against various fungal pathogens.

A series of indazole-linked triazoles were synthesized and evaluated, with a derivative containing a 5-bromo substitution on the indazole ring demonstrating significant in vitro antifungal activity against a range of Candida and Aspergillus species. nih.gov This particular analog also showed excellent efficacy in a murine model of Candida albicans infection when administered orally. nih.gov

Another study on novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, which included bromo-substituted derivatives, reported potent activity against several fungal strains, in some cases exceeding that of the standard antifungal drug fluconazole. tandfonline.com

| Fungal Strain | Activity |

| Candida albicans | Promising activity |

| Aspergillus spp. | Significant activity |

| Mucor | Potent activity |

| Rhizopus | Potent activity |

| Microsporum gypseum | Potent activity |

This table is interactive and summarizes the antifungal potential of various bromo-indazole derivatives.

Proposed Mechanisms of Antimicrobial Action

Derivatives of indazole have demonstrated notable antimicrobial properties, and research suggests these effects are mediated through several distinct mechanisms. A primary mode of action is the inhibition of key bacterial enzymes essential for survival and replication. For instance, novel 4-bromo-1H-indazole derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial cytoskeletal protein in bacteria, playing a central role in prokaryotic cell division. nih.gov By targeting this protein, these compounds can disrupt the process of bacterial cell division. nih.gov Similarly, other studies have identified indazole derivatives as inhibitors of bacterial Gyrase B (GyrB), a subunit of DNA gyrase, which is a validated target for antibacterial agents. nih.gov Another specific enzymatic target identified is lactoperoxidase, a naturally occurring antimicrobial enzyme found in biological fluids. nih.gov A study investigating the inhibitory effects of various indazoles found that all tested compounds, including a 7-bromo-1H-indazole, showed strong inhibitory effects on bovine milk lactoperoxidase, with Ki (inhibition constant) values ranging from 4.10 to 252.78 µM. nih.gov

Beyond direct enzyme inhibition, the potential for these compounds to interfere with bacterial community behaviors, such as biofilm formation, is an area of interest. While direct studies on this compound derivatives are limited, research on related heterocyclic structures provides valuable insights. For example, certain 5-bromo-indole derivatives have exhibited excellent antibiofilm activity, capable of both inhibiting biofilm formation and eliminating cells within mature biofilms. mdpi.com This activity in structurally similar bromo-substituted heterocycles suggests that inhibiting biofilm formation could be a plausible mechanism for bromo-indazole derivatives. mdpi.combgu.ac.il Other proposed mechanisms for antimicrobial compounds include the physical disruption of bacterial membranes, leading to the leakage of cellular contents. mdpi.com However, specific research confirming this mechanism for indazole derivatives is not extensively documented in the current literature.

Table 1: Antimicrobial Activity of Bromo-Indazole Derivatives and Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Target/Activity | Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-Bromo-1H-indazole derivatives | FtsZ Inhibition | S. pyogenes, S. aureus | Compound 9 showed potent activity against S. pyogenes (MIC = 4 µg/mL). | nih.gov |

| Indazole derivatives | GyrB Inhibition | Gram-positive pathogens (MRSA, S. pneumonia) | Showed excellent enzymatic and antibacterial activity. | nih.gov |

| 7-Bromo-1H-indazole | Lactoperoxidase Inhibition | (Bovine milk LPO) | Demonstrated strong inhibitory effect. | nih.gov |

| 5-Bromo-indole derivatives | Biofilm Inhibition | Staphylococci | Exhibited excellent activity in inhibiting biofilm formation and killing cells in mature biofilms. | mdpi.com |

Antiviral Research, Including Anti-HIV Activity

The indazole scaffold is a critical component in the development of modern antiviral therapeutics, particularly in the fight against the human immunodeficiency virus (HIV). Research has highlighted the importance of 3-aminoindazole fragments as key structural motifs for potent anti-HIV agents. This is exemplified by the development of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.

The synthesis of the groundbreaking anti-HIV drug Lenacapavir relies heavily on a functionalized 3-aminoindazole core. Specifically, the compound 7-bromo-4-chloro-1H-indazol-3-amine has been identified as a crucial intermediate or heterocyclic fragment in the synthesis of Lenacapavir. acs.orgresearchgate.net Lenacapavir demonstrates high potency in the treatment of HIV-1 infections by targeting the viral capsid, a mechanism distinct from many other antiretroviral therapies. acs.org

The synthetic pathways developed for Lenacapavir often involve the creation of this key bromo-substituted indazole intermediate. One practical synthesis route starts from the inexpensive raw material 2,6-dichlorobenzonitrile (B3417380). acs.org This process utilizes a two-step sequence involving a highly regioselective bromination followed by a cyclization reaction with hydrazine (B178648) to form the desired 7-bromo-4-chloro-1H-indazol-3-amine product. acs.org The development of such scalable synthetic methods, which avoid the need for column chromatography, is vital for the large-scale production of this essential fragment for Lenacapavir manufacturing. acs.org The strategic importance of this 3-aminoindazole precursor underscores the value of the indazole scaffold in designing novel and potent antiviral drugs.

Anti-inflammatory and Immunomodulatory Investigations

Indazole derivatives have been the subject of significant research for their anti-inflammatory and immunomodulatory properties. Studies have shown that these compounds can exert their effects by targeting key enzymes and signaling molecules within inflammatory pathways. orientjchem.org Various substituted indazole derivatives have garnered attention for their wide range of biological activities, including anti-inflammatory action. mdpi.com

A primary mechanism underlying the anti-inflammatory activity of indazole derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. orientjchem.org In one study, indazole, 5-aminoindazole, and 6-nitroindazole (B21905) all demonstrated concentration-dependent inhibition of COX-2. orientjchem.org Furthermore, these compounds have been shown to modulate the activity of pro-inflammatory cytokines, which are critical mediators of the inflammatory response. The same study found that indazole and its derivatives could inhibit the activity of Interleukin-1β (IL-1β) in a concentration-dependent manner. orientjchem.org Other research on 3-(indol-5-yl)-indazoles revealed their ability to inhibit the lipopolysaccharide (LPS)-induced expression of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) in macrophages. researchgate.net This broad-spectrum inhibition of key inflammatory mediators highlights the potential of the indazole scaffold in developing new anti-inflammatory therapies. orientjchem.orgresearchgate.net

Table 2: Anti-inflammatory Activity of Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | IC₅₀ Value | Model/System | Reference(s) |

|---|---|---|---|---|

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM | In vitro enzyme assay | orientjchem.org |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 µM | In vitro enzyme assay | orientjchem.org |

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 µM | In vitro enzyme assay | orientjchem.org |

| 6-Nitroindazole | Interleukin-1β (IL-1β) | 100.75 µM | In vitro assay | orientjchem.org |

| Indazole | Interleukin-1β (IL-1β) | 120.59 µM | In vitro assay | orientjchem.org |

| 5-Aminoindazole | Interleukin-1β (IL-1β) | 220.46 µM | In vitro assay | orientjchem.org |

| 3-(Indol-5-yl)-indazole derivative | Tumor Necrosis Factor-α (TNF-α) | 0.89 µM | LPS-induced macrophages | researchgate.net |

| 3-(Indol-5-yl)-indazole derivative | Interleukin-6 (IL-6) | 0.53 µM | LPS-induced macrophages | researchgate.net |

Neuropharmacological Research

The indazole core structure has been explored for a range of neuropharmacological applications, leading to the discovery of compounds with potential therapeutic value in several neurological and psychiatric conditions.

A significant area of investigation for indazole derivatives is in the treatment of neurodegenerative conditions, particularly Alzheimer's disease. nih.govnih.gov One of the key targets in this area is Glycogen (B147801) Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathophysiology of Alzheimer's and other neurological disorders, including mood disorders. nih.gov Aberrant GSK-3β activity is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. researchgate.net Research has led to the development of selective indazole-based GSK-3β inhibitors. nih.gov For example, a 3-aminoindazole derivative was identified as a glycogen synthase 3β inhibitor with potential for Alzheimer's treatment. These inhibitors have shown efficacy in preclinical models, suggesting they could be a basis for new treatments for mood disorders and neurodegenerative diseases. nih.gov

Another avenue of neuropharmacological research involves the modulation of nitric oxide synthase. Specifically, 7-nitroindazole (B13768) is known as a neuronal nitric oxide synthase inhibitor and has been studied for its effects on memory and learning processes. researchgate.net Furthermore, certain indazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), enzymes that metabolize key neurotransmitters. researchgate.net Inhibition of MAO-B, in particular, is a therapeutic strategy for neurodegenerative disorders, and studies have shown that C5-substituted indazoles can be potent MAO-B inhibitors with submicromolar IC50 values. researchgate.net

While the indazole scaffold is versatile, research into its direct interaction with the dopamine (B1211576) system has yielded specific and important findings. Studies on a series of indazole derivatives designed to probe receptor activity found that while they are potent antagonists of the 5-hydroxytryptamine (5-HT3) receptor, they are notably devoid of significant dopamine receptor antagonist properties. acs.orgnih.gov This selectivity is a key characteristic of this class of compounds. The potent 5-HT3 antagonism, seen in indazole derivatives like Granisetron, is therapeutically relevant for managing nausea and vomiting, particularly those induced by chemotherapy. mdpi.comnih.govdrugs.com This activity at serotonin (B10506) receptors, coupled with a lack of significant dopamine antagonism, defines a distinct neuropharmacological profile for these indazole derivatives. acs.orgnih.gov

Other Biological Activities

Beyond the well-documented applications in oncology, the indazole framework is associated with a variety of other biological effects. The inherent versatility of the indazole ring system allows for the development of derivatives with potential applications in diverse areas of pharmacology.

The indazole scaffold has been identified in scientific literature as possessing potential antiarrhythmic properties. nih.govnih.gov Cardiac arrhythmia, characterized by irregular heart rhythms, is a significant cardiovascular disorder, and the search for new and effective therapeutic agents is ongoing. The structural features of indazole derivatives may allow them to interact with ion channels or receptors that are critical to maintaining normal cardiac rhythm. However, specific studies detailing the synthesis and antiarrhythmic evaluation of derivatives from this compound are not extensively available in peer-reviewed literature. The potential of this class of compounds is largely inferred from the broad pharmacological profile of the parent indazole nucleus, indicating a promising but underexplored area for future cardiovascular drug discovery.

Indazole derivatives have been noted for their potential analgesic and anti-inflammatory activities. researchgate.net The mechanism of such effects is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins—mediators of pain and fever. researchgate.net

Research into a series of 2-Aryl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles demonstrated notable analgesic activity in the acetic acid-induced writhing test in animal models. researchgate.net This test is a standard method for screening peripheral analgesic effects. nih.gov One compound from this series, in particular, showed significant inhibition of the writhing response, indicating its potential as an analgesic agent. researchgate.net

| Compound | Assay | Result (% Inhibition) | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-3-phenylamino-4,5-dihydro-2H-benz[g]indazole | Acetic Acid-Induced Writhing (Mice) | 52.2% | 33.86 | researchgate.net |

While antipyretic (fever-reducing) activity is also a recognized potential property of the broader indazole class, specific experimental data for derivatives in standard models, such as yeast-induced pyrexia, is not widely documented in the available literature. researchgate.net

The central nervous system is another area where indazole derivatives have shown potential. Specifically, antidepressant-like effects have been observed with compounds structurally related to this compound. The nitric oxide (NO) pathway has been implicated in the pathophysiology of depression, and inhibitors of neuronal nitric oxide synthase (nNOS) have been investigated as potential antidepressants. nih.gov

The compound 7-nitroindazole, which shares the 7-substituted indazole core, has been evaluated for its antidepressant-like effects using the Porsolt forced swimming test (FST) in rats. nih.gov The FST is a widely used behavioral model for screening potential antidepressant agents, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.govresearchgate.net In these studies, 7-nitroindazole was found to dose-dependently decrease the duration of immobility without significantly affecting general locomotor activity, suggesting a specific antidepressant-like action. nih.gov

| Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds ± SEM) | Reference |

|---|---|---|---|

| 7-Nitroindazole | Control (Saline) | 175.8 ± 10.1 | nih.gov |

| 15 | 145.2 ± 13.9 | ||

| 30 | 125.6 ± 11.4* | ||

| 60 | 105.7 ± 12.3 | ||

| 90 | 98.5 ± 14.2 |

*p < 0.05, **p < 0.01 compared to control.

These findings suggest that the 7-substituted indazole scaffold could be a promising starting point for the development of novel antidepressant agents. The structural similarity between 7-nitroindazole and derivatives of this compound provides a rationale for exploring this therapeutic avenue further.

Mechanistic Studies of 7 Bromo 1h Indazol 5 Amine and Its Bioactive Derivatives

Molecular Target Identification and Validation

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 7-Bromo-1H-indazol-5-amine have been identified to interact with several key proteins implicated in various diseases.

One area of focus has been in the development of kinase inhibitors, which are critical in cancer therapy. The general structure of indazole-containing compounds allows them to bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. While specific targets for direct derivatives of this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has been shown to target kinases such as Akt, a serine/threonine kinase central to cell survival and proliferation pathways.

In the context of infectious diseases, a derivative of a related compound, 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine, has been investigated for its anticoccidial activity. The molecular target of this compound is suggested to be the alpha-2 adrenoceptor of the host, indicating an indirect mechanism of action against the parasite. nih.gov This was validated by the observation that the compound's disease-controlling effects were nullified by a selective alpha-2 antagonist. nih.gov

Furthermore, derivatives of 5-bromo-1H-indazol-3-amine have been synthesized and evaluated as potent and selective inhibitors of haspin kinase, a key regulator of mitosis. uni-saarland.de This highlights the versatility of the bromo-indazole scaffold in targeting different classes of enzymes.

A summary of identified molecular targets for bioactive derivatives of bromo-indazole compounds is presented below.

| Derivative Class | Molecular Target | Therapeutic Area |

| Indazole-based compounds | Protein Kinases (e.g., Akt) | Oncology |

| 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine | Host Alpha-2 Adrenoceptor | Infectious Disease (Coccidiosis) |

| 5-(4-pyridinyl)indazole derivatives | Haspin Kinase | Oncology |

| Indazole-containing compounds | PA-PB1 interface of influenza virus | Infectious Disease (Influenza) |

Binding Site Analysis and Ligand-Receptor Interactions

The binding interactions of indazole derivatives with their protein targets are crucial for their biological activity. The indazole core, with its fused benzene (B151609) and pyrazole (B372694) rings, provides a rigid framework with hydrogen bond donors and acceptors that facilitate strong interactions within protein active sites.

For kinase inhibitors, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment. This moiety can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common feature in many kinase inhibitors.

In the case of haspin inhibitors derived from 5-bromo-1H-indazol-3-amine, amide coupling at the N1 position of the indazole ring was found to be a key modification for potent inhibition. uni-saarland.de This suggests that this part of the molecule is involved in important interactions within the haspin active site.

While detailed crystallographic or NMR structural data for this compound derivatives bound to their targets are not widely available, computational modeling and structure-activity relationship (SAR) studies often provide insights into the binding modes. These studies for various indazole derivatives consistently highlight the importance of the indazole nitrogen atoms in forming hydrogen bonds with the target protein.

Cellular Pathway Modulation and Signal Transduction Analysis

Derivatives of this compound can exert their biological effects by modulating various cellular signaling pathways.

In cancer research, indazole derivatives that inhibit protein kinases can impact downstream signaling cascades. For instance, inhibitors of the PI3K/Akt pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. One study on a series of 1H-indazole-3-amine derivatives demonstrated that a particularly effective compound likely inhibits Bcl2 family members and modulates the p53/MDM2 pathway, both of which are critical in the regulation of apoptosis. nih.gov

The anticoccidial activity of 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine, through its interaction with the host's alpha-2 adrenoceptors, points to a mechanism that involves the modulation of the host's physiological response to the parasitic infection, rather than a direct effect on the parasite itself. nih.gov

A summary of cellular pathways modulated by bioactive bromo-indazole derivatives is provided below.

| Derivative Class | Cellular Pathway/Process | Biological Outcome |

| 1H-indazole-3-amine derivatives | Apoptosis (via Bcl2 and p53/MDM2 pathways) | Anticancer activity |

| 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine | Host adrenergic signaling | Anticoccidial effect |

| Indazole derivatives | Cell migration and invasion | Potential antimetastatic effects |

| 5-(4-pyridinyl)indazole derivatives | Mitosis (via haspin inhibition) | Anticancer activity |

Enzyme Inhibition Kinetics

The inhibitory activity of bioactive compounds is often quantified by parameters such as the half-maximal inhibitory concentration (IC50). For derivatives of bromo-indazoles, these values have been determined in various enzymatic and cellular assays.

One study on novel 5-(4-pyridinyl)indazole derivatives as haspin inhibitors reported IC50 values in the nanomolar range. For example, a derivative with an amide coupling at N1 with m-hydroxyphenyl acetic acid exhibited an IC50 of 78 nM against haspin. uni-saarland.de

In the context of anticancer activity, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory effects on various human cancer cell lines. One of the most promising compounds displayed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.gov

The following table summarizes the reported inhibitory activities of some bioactive bromo-indazole derivatives.

| Derivative | Target/Cell Line | IC50 Value |

| N1-acylated 5-(4-pyridinyl)indazole | Haspin Kinase | 78 nM |

| 1H-indazole-3-amine derivative (compound 6o) | K562 cancer cell line | 5.15 µM |

| 1H-indazole-3-amine derivative (compound 6o) | HEK-293 (normal cell) | 33.2 µM |

Computational Chemistry and Molecular Modeling in 7 Bromo 1h Indazol 5 Amine Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. These methods provide a detailed picture of electron distribution, which governs a molecule's reactivity, stability, and intermolecular interactions.

For 7-Bromo-1H-indazol-5-amine, DFT calculations can be employed to model the electronic effects of the strategically placed bromine atom and amine group on the indazole core. For instance, calculations using Gaussian software with the B3LYP functional and 6-31G(d,p) basis set can elucidate how the bromine atom's electron-withdrawing nature influences the reactivity of adjacent C-X bonds. This is particularly relevant for predicting the activation energies required for synthetic transformations like Suzuki or Buchwald-Hartwig cross-coupling reactions, where the compound is used as a scaffold .

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which is a desirable trait for a versatile synthetic building block. DFT studies on various indazole derivatives have shown that modifications to the core structure can significantly alter this energy gap, thereby tuning the molecule's electronic properties nih.gov.

Table 1: Key Electronic Properties from Quantum Chemical Calculations Note: The following data are representative examples based on typical DFT calculations for heterocyclic compounds and are for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~4.0 |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule. | 2.0 - 3.5 |

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of small molecule drug candidates to their protein targets. The indazole nucleus is a well-established "privileged scaffold" known to interact with a variety of protein targets, particularly protein kinases. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in many kinase inhibitors nih.gov.

In the context of this compound, docking studies would be used to explore how its derivatives could bind to the ATP-binding site of a target kinase. The indazole's nitrogen atoms are well-suited to form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. Docking simulations of various indazole derivatives have consistently shown this interaction pattern, which is critical for inhibitory activity derpharmachemica.comtandfonline.com.

Using software like AutoDock or GOLD, a 3D model of this compound or its elaborated derivatives can be placed into the active site of a protein crystal structure (e.g., from the Protein Data Bank). The program then samples numerous orientations and conformations of the ligand, scoring them based on a force field that estimates binding affinity. The results can predict key interactions, such as:

Hydrogen bonds between the indazole N-H and backbone atoms of hinge residues like glutamic acid and cysteine.

Hydrophobic interactions involving the benzene (B151609) portion of the indazole ring.

Halogen bonds from the bromine atom at the 7-position, which can be a specific and stabilizing interaction.

These predictions guide medicinal chemists in designing modifications to the this compound scaffold to enhance binding affinity and selectivity for the target protein jocpr.com.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a docked pose and for obtaining more accurate estimates of binding affinity.

For a complex between a derivative of this compound and a protein target like a kinase, an MD simulation would typically be run for hundreds of nanoseconds. The simulation reveals how the ligand and protein adapt to each other's presence. Key insights from MD simulations include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand's position over time can confirm whether the binding mode predicted by docking is stable nih.gov. Protein kinases are flexible enzymes that switch between active and inactive conformations, and MD can show how a ligand might stabilize one state over another frontiersin.orgnih.govresearchgate.net.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the MD trajectory to calculate the binding free energy of the ligand-protein complex tandfonline.com. This provides a more rigorous prediction of binding affinity than docking scores alone.

Role of Water Molecules: MD simulations explicitly include solvent, allowing for the observation of water-mediated hydrogen bonds that can be crucial for stabilizing the ligand in the active site.

These simulations provide a deeper understanding of the structural and energetic factors driving molecular recognition, which is essential for optimizing the design of potent and selective inhibitors based on the this compound scaffold acs.org.

In Silico Methodologies for Drug-Likeness Assessment and Lead Optimization

Before significant resources are invested in synthesizing derivatives of a lead compound, in silico methods are used to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. This process helps to identify candidates with a higher probability of success in later developmental stages.

Drug-Likeness Assessment: this compound, as a fragment or building block, can be assessed for its "drug-likeness" using established guidelines like Lipinski's Rule of Five. These rules correlate physicochemical properties with oral bioavailability. The properties for this compound are calculated based on its chemical structure (C₇H₆BrN₃) sigmaaldrich.com.

Table 2: In Silico Drug-Likeness Profile of this compound

| Property | Calculated/Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 212.05 g/mol sigmaaldrich.com | ≤ 500 | Yes |

| LogP (Octanol-water partition coefficient) | ~2.2 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 2 (amine -NH₂, indazole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (2 ring nitrogens, 1 amine nitrogen) | ≤ 10 | Yes |

The compound fully complies with Lipinski's rules, indicating it has a favorable physicochemical profile for a potential oral drug. Other in silico models can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes mdpi.comaudreyli.com.

Lead Optimization: As a "valuable building block," this compound is an ideal starting point for lead optimization . The bromine atom at the 7-position and the amine at the 5-position are synthetic handles for chemical modification. In silico strategies for lead optimization include:

Fragment Growing: Adding substituents to the amine or replacing the bromine atom to explore and fill specific pockets within the target's active site to increase potency.

Structure-Activity Relationship (SAR) by Catalog: Virtually screening commercially available reagents that could be coupled to the scaffold to rapidly explore chemical diversity and predict the binding of the resulting products.

These computational approaches help prioritize the synthesis of compounds that are most likely to have improved potency, selectivity, and favorable ADMET properties, accelerating the journey from a simple building block to a viable drug candidate researchgate.net.

Advanced Characterization Techniques in 7 Bromo 1h Indazol 5 Amine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 7-Bromo-1H-indazol-5-amine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While specific experimental data for this compound is not widely available in the public domain, typical ¹H NMR spectra of indazole derivatives would exhibit distinct signals for the aromatic protons. For this compound, one would expect to observe characteristic chemical shifts and coupling patterns for the protons on the indazole core. The protons on the benzene (B151609) ring portion would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The position of these signals would be influenced by the electron-donating effect of the amine group and the electron-withdrawing effect of the bromine atom. The NH proton of the indazole ring and the NH₂ protons of the amine group would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms in the indazole ring system. The chemical shifts of these carbons would be indicative of their local electronic environment, with carbons attached to electronegative atoms like bromine and nitrogen appearing at characteristic downfield positions.

A comprehensive 2D NMR analysis, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ||

| H4 | ||

| H6 | ||

| NH (indazole) | ||

| NH₂ (amine) | ||

| C3 | ||

| C3a | ||

| C4 | ||

| C5 | ||

| C6 | ||

| C7 | ||

| C7a |

Note: This table is predictive and requires experimental data for validation.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrN₃), the nominal molecular weight is approximately 211 g/mol . A low-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For the protonated molecule [M+H]⁺, the expected accurate mass would be calculated based on the precise masses of the most abundant isotopes of carbon, hydrogen, bromine, and nitrogen. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Monoisotopic) |

|---|---|

| [M(⁷⁹Br)]⁺ | |

| [M(⁸¹Br)]⁺ | |

| [M(⁷⁹Br)+H]⁺ | |

| [M(⁸¹Br)+H]⁺ |

Note: This table is predictive and requires experimental data for validation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the indazole ring and the primary amine group would typically appear in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would likely produce signals in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would also be present, typically in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration would be expected to appear in the fingerprint region, generally below 800 cm⁻¹.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

For this compound, High-Performance Liquid Chromatography (HPLC) is a commonly used method for purity determination. A reversed-phase C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water, coupled with UV detection, is a standard approach. This method can effectively separate the target compound from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives of this compound or for identifying volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides structural information for each separated component.

Quantitative NMR (qNMR) is an increasingly important technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against those of a certified internal standard of known concentration, a highly accurate purity value can be obtained. This method offers a direct and primary ratio method for quantification.

Future Directions and Translational Research for 7 Bromo 1h Indazol 5 Amine Based Compounds

Development of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity

The indazole nucleus is a well-established pharmacophore present in a variety of kinase inhibitors. nih.gov Future efforts will likely focus on leveraging the 7-Bromo-1H-indazol-5-amine scaffold to design novel therapeutic agents with superior potency and selectivity against key biological targets implicated in diseases like cancer.

Researchers have successfully developed indazole derivatives that act as potent inhibitors of various kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), Fms-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor alpha (PDGFRα). nih.govresearchgate.netnih.gov For instance, structure-guided design has led to 1H-indazole derivatives with strong potency against EGFR and its mutants. nih.gov Similarly, 3-amino-5-substituted indazoles have yielded highly active ALK inhibitors like Entrectinib. nih.gov

By systematically modifying the this compound core—for example, through substitutions at the amine group or other positions on the indazole ring—novel compounds can be synthesized. These new chemical entities can then be screened against panels of kinases and other enzymes to identify agents with high affinity for a specific target. The goal is to create molecules that are highly effective at inhibiting the disease-driving target while minimizing off-target effects, thereby enhancing the therapeutic window.

Table 1: Examples of Biologically Active Indazole Derivatives and Their Targets

| Compound Class | Target(s) | Observed Activity | Reference |

|---|---|---|---|

| 1H-Indazole Derivatives | EGFR, EGFR T790M | Potent inhibition with IC50 values of 8.3 nM and 5.3 nM, respectively. | nih.gov |

| 3-Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | High activity with an IC50 value of 12 nM (Entrectinib). | nih.gov |

| Indazole-based Derivatives | Aurora A and B Kinases | Identification of dual and selective inhibitors (e.g., IC50 of 0.026 µM for Aurora A and 0.015 µM for Aurora B). | nih.govresearchgate.net |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα (T674M mutant) | Single-digit nanomolar EC50 values against cellular proliferation. | nih.gov |

Strategies for Overcoming Drug Resistance in Therapeutic Applications

A significant challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in the target protein. nih.gov A key future direction for this compound derivatives is the rational design of inhibitors that can overcome these resistance mechanisms.

One successful strategy involves developing inhibitors that bind to inactive conformations of kinases, such as the "DFG-out" conformation. This approach can be effective against mutations that occur in the ATP-binding pocket, including the common "gatekeeper" mutations. nih.gov Researchers have designed 3-amino-1H-indazol-6-yl-benzamide inhibitors that target the DFG-out conformation and effectively inhibit gatekeeper mutants of PDGFRα and c-Kit. nih.gov

Applying this principle to the this compound scaffold could involve designing derivatives that specifically stabilize the inactive kinase conformation. This would require detailed structural biology and computational modeling to guide the design of molecules with the correct geometry and chemical features to interact with the unique pockets exposed in the DFG-out state. Success in this area could lead to a new generation of therapeutics effective against drug-resistant cancers.

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex diseases like cancer often involve multiple signaling pathways. Therefore, agents that can simultaneously modulate several key targets—a concept known as polypharmacology—can offer enhanced therapeutic efficacy and a lower likelihood of developing resistance. The indazole scaffold is well-suited for the development of multi-targeted agents. nih.gov

Several indazole-based drugs, such as Pazopanib (B1684535) and Linifanib, are multi-kinase inhibitors. nih.govnih.gov Research has also identified indazole derivatives that can dually inhibit Aurora A and Aurora B kinases, or that show a spectrum of activity across targets like FLT3, PDGFRα, and Kit. researchgate.netnih.gov

Future research with this compound could intentionally pursue a multi-targeting strategy. This involves designing molecules that fit the binding sites of a select number of disease-relevant targets. For example, a derivative could be optimized to inhibit both a key proliferation kinase and a receptor tyrosine kinase involved in angiogenesis. This approach requires a careful balance of potency against each target to achieve the desired biological effect.

Preclinical and Clinical Development Pipeline Considerations

For any promising compound derived from this compound to reach the clinic, it must navigate a rigorous preclinical and clinical development pipeline. The successful translation of other indazole derivatives, such as the anti-HIV agent Lenacapavir, which uses a related bromo-indazole-amine intermediate, demonstrates the viability of this chemical class. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net

Preclinical Development:

Pharmacokinetics (ADME): Initial studies will focus on the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. The goal is to identify candidates with favorable characteristics, such as good oral bioavailability and metabolic stability.

Toxicology: Comprehensive safety profiling is essential to identify any potential liabilities. This includes in vitro cytotoxicity assays and in vivo studies in animal models to determine the maximum tolerated dose and identify any organ-specific toxicities.

In Vivo Efficacy: Promising candidates will be tested in animal models of the target disease (e.g., tumor xenograft models for cancer) to demonstrate their therapeutic effect in a living system.

Clinical Development:

Phase I: The first-in-human trials will assess the safety, tolerability, and pharmacokinetic profile of the drug candidate in a small group of healthy volunteers or patients.

Phase II: These trials evaluate the drug's efficacy in a larger group of patients with the target disease and further assess its safety.

Phase III: Large-scale, multicenter trials compare the new drug to the current standard of care to confirm its efficacy, monitor side effects, and collect information that will allow it to be used safely.

The journey of approved indazole-containing drugs like Niraparib and Pazopanib serves as a roadmap for the development of new agents based on the this compound scaffold. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

Applications in Designing Indazole-Based Compounds:

Predictive Modeling: ML algorithms can be trained on existing data for indazole compounds to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, selectivity, and ADMET properties of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with a high predicted affinity for a specific target and desirable drug-like properties.